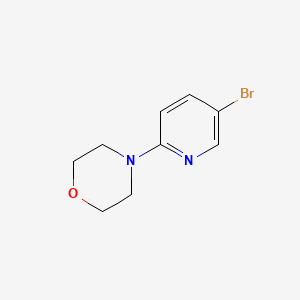

4-(5-Bromopyridin-2-yl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJIYYDCYKUWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450158 | |

| Record name | 4-(5-bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200064-11-5 | |

| Record name | 4-(5-bromopyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Bromopyridin-2-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Core of Modern Drug Discovery: A Technical Guide to 4-(5-Bromopyridin-2-yl)morpholine (CAS No. 200064-11-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds, the pyridine and morpholine heterocycles have consistently demonstrated their value in conferring desirable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2] This in-depth technical guide focuses on a key exemplar of this class, 4-(5-Bromopyridin-2-yl)morpholine (CAS No. 200064-11-5), a versatile intermediate that serves as a linchpin in the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its reactivity, particularly in the context of palladium-catalyzed cross-coupling reactions. Furthermore, we will delve into the practical applications of this scaffold in the discovery of targeted therapies, with a focus on its role in the development of kinase inhibitors and other signaling pathway modulators.

Introduction: The Bromo-Pyridyl-Morpholine Scaffold - A Privileged Substructure in Medicinal Chemistry

The confluence of a pyridine ring, a morpholine moiety, and a strategically placed bromine atom in this compound creates a molecule of significant interest to the drug discovery chemist. The pyridine ring, a bioisostere of benzene, offers a polar and ionizable aromatic system that can enhance solubility and engage in specific hydrogen bonding interactions with biological targets.[3] The morpholine group is a widely employed pharmacophore known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1] The bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle, enabling the introduction of molecular diversity through a variety of powerful and well-established chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic combination of features makes this compound a highly valuable starting material for the construction of libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 200064-11-5 | [4] |

| Molecular Formula | C₉H₁₁BrN₂O | [4] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Solid | - |

| Melting Point | 81-83 °C | - |

| IUPAC Name | 4-(5-bromo-2-pyridinyl)morpholine | [4] |

Safety Information: this compound is classified as acutely toxic if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely applicable method for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which is further activated by the presence of a halogen at the 2-position, facilitating displacement by an amine nucleophile.

Reaction Principle

The synthesis proceeds by the reaction of a suitable dihalopyridine, such as 2-chloro-5-bromopyridine or 2-fluoro-5-bromopyridine, with morpholine in the presence of a base. The halogen at the 2-position is more susceptible to nucleophilic attack than the bromine at the 5-position due to the activating effect of the ring nitrogen. The base serves to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-morpholinopyridine derivatives.[5]

Materials:

-

2-Chloro-5-bromopyridine (1 equivalent)

-

Morpholine (1.2 - 1.5 equivalents)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (Anhydrous)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-bromopyridine (1.0 eq).

-

Add anhydrous DMF or DMSO to dissolve the starting material.

-

Add morpholine (1.2-1.5 eq) to the solution.

-

Add potassium carbonate or cesium carbonate (2-3 eq) to the reaction mixture.

-

Heat the reaction mixture to 100-120 °C and stir vigorously overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which serves as a key point for diversification through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Causality of Experimental Choices:

-

Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand is crucial and can influence reaction efficiency.

-

Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (2.0-3.0 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to obtain the desired 5-aryl-2-morpholinopyridine derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 5-position.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: This reaction is highly dependent on the choice of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

-

Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

-

To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Add the base (e.g., cesium carbonate, 1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas.

-

Add this compound (1.0 eq), the amine (1.1-1.5 eq), and anhydrous toluene or dioxane.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring until the reaction is complete.

-

Cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the desired 5-amino-2-morpholinopyridine derivative.

Applications in Targeted Therapy

Derivatives of the this compound scaffold have been explored in the context of various therapeutic targets, particularly in oncology. The ability to readily diversify the 5-position allows for the fine-tuning of interactions within the binding pockets of enzymes and receptors.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the ATP-binding site. The 2-morpholinopyridine moiety can serve as an effective hinge-binding motif, while the substituent introduced at the 5-position can extend into other regions of the active site to enhance potency and selectivity. For instance, compounds derived from this scaffold have been investigated as inhibitors of spleen tyrosine kinase (Syk), a key mediator in inflammatory and autoimmune diseases.[6]

Conclusion

This compound stands out as a strategically designed and highly versatile building block for modern drug discovery. Its synthesis is straightforward, and the presence of the bromine atom provides a reliable handle for the introduction of a wide range of molecular fragments through robust and well-understood palladium-catalyzed cross-coupling methodologies. The inherent drug-like properties conferred by the morpholine and pyridine moieties make this scaffold particularly attractive for the development of targeted therapies, especially in the realm of kinase inhibitors. This guide has provided the fundamental knowledge and practical protocols necessary for the effective utilization of this valuable intermediate in the pursuit of novel therapeutic agents.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H11BrN2O | CID 10966724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Bromopyridin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Technical Guide to the Physicochemical Properties of 4-(5-Bromopyridin-2-yl)morpholine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(5-Bromopyridin-2-yl)morpholine (CAS No. 200064-11-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering in-depth discussions on the structural rationale behind the compound's properties, detailed protocols for experimental characterization, and insights into its application. While certain experimental values are not publicly cataloged, this guide establishes robust, theoretically grounded predictions and provides the methodologies required for their empirical validation.

Introduction: The Strategic Value of a Disubstituted Pyridine

This compound is a bifunctional molecule featuring a bromine-substituted pyridine ring and a morpholine moiety. This specific arrangement offers medicinal chemists a versatile scaffold for library synthesis through various synthetic transformations. The bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The morpholine group, a common feature in CNS-active drugs, is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] Its weak basicity can be crucial for target engagement and modulating cell permeability.[1]

A thorough understanding of the molecule's fundamental physicochemical properties—such as solubility, pKa, and stability—is therefore not merely academic. It is a prerequisite for efficient reaction design, effective purification, reliable formulation for biological screening, and interpretation of ADME (Absorption, Distribution, Metabolism, and Excretion) data. This guide provides the foundational knowledge to leverage this valuable scaffold effectively.

Chemical Identity and Core Properties

The fundamental identifiers and computed properties for this compound provide a starting point for its scientific characterization.

| Property | Value | Source(s) |

| IUPAC Name | 4-(5-bromo-2-pyridinyl)morpholine | [3][4] |

| CAS Number | 200064-11-5 | [3][5][6] |

| Molecular Formula | C₉H₁₁BrN₂O | [5][6] |

| Molecular Weight | 243.10 g/mol | [4][5][6] |

| Physical Form | Solid (White to light yellow powder) | [3][7] |

| Computed LogP | 1.68 | [4][5] |

| Topological Polar Surface Area (TPSA) | 25.36 Ų | [4][5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

Expert Insight: The computed LogP value of 1.68 suggests a favorable balance between hydrophilicity and lipophilicity, falling within the range often sought for orally bioavailable drugs (Lipinski's Rule of Five suggests LogP < 5). The low TPSA and absence of hydrogen bond donors further support its potential for good membrane permeability.

Spectroscopic Profile for Structural Verification

While a publicly available, peer-reviewed spectrum for this specific compound is not available, its structure allows for a confident prediction of its key spectroscopic features. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Expected ¹H NMR Spectrum

The proton NMR spectrum is the primary tool for structural confirmation. In a solvent like DMSO-d₆, the following signals are anticipated:

-

Morpholine Protons (O-CH₂): A triplet signal expected around δ 3.65 - 3.75 ppm (4H), corresponding to the four protons adjacent to the oxygen atom.

-

Morpholine Protons (N-CH₂): A triplet signal expected around δ 3.45 - 3.55 ppm (4H), corresponding to the four protons adjacent to the nitrogen atom. The slight upfield shift relative to the O-CH₂ protons is due to the lower electronegativity of nitrogen compared to oxygen.[8]

-

Pyridine Proton (H-3): A doublet expected around δ 6.80 - 6.90 ppm (1H).

-

Pyridine Proton (H-4): A doublet of doublets expected around δ 7.70 - 7.80 ppm (1H).

-

Pyridine Proton (H-6): A doublet expected around δ 8.20 - 8.30 ppm (1H).

Expected ¹³C NMR Spectrum

The carbon NMR spectrum would complement the proton data for unambiguous identification:

-

Morpholine Carbons (O-CH₂): A signal expected around δ 66.0 - 67.0 ppm .

-

Morpholine Carbons (N-CH₂): A signal expected around δ 45.0 - 46.0 ppm .

-

Pyridine Carbons: Five distinct signals in the aromatic region (approx. δ 107 - 160 ppm ), including the C-Br carbon (expected to be the most upfield in the aromatic region) and the C-N(morpholine) carbon (expected to be the most downfield).

Expected Mass Spectrum

Electrospray ionization (ESI) in positive mode would be expected to show a prominent molecular ion peak [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), the spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 243.0 and 245.0 . This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Key Physicochemical Parameters: Analysis and Experimental Design

This section delves into the most critical physicochemical properties influencing the behavior of this compound in research settings and outlines protocols for their determination.

Melting Point

The melting point is a fundamental indicator of purity. While reported as a solid by commercial suppliers, a specific melting point is not documented in public literature.[3][9] Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C).[10] Impurities will lead to a depression and broadening of the melting range.

This standard method provides a reliable measure of the melting range.[11][12]

-

Sample Preparation: Ensure the compound is completely dry. Finely crush a small amount of the solid into a powder. Tap the open end of a capillary tube into the powder to collect a small sample.

-

Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.[12]

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.

-

Precise Determination: Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[10]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last crystal melts into a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter for any compound intended for biological testing or chemical reactions.

-

Aqueous Solubility: The morpholine moiety is hydrophilic and fully water-miscible.[13] However, the larger, hydrophobic bromopyridine portion of the molecule will significantly decrease aqueous solubility. Therefore, this compound is expected to have low to moderate aqueous solubility . This is a critical property to determine experimentally for designing in vitro assays and assessing potential bioavailability.

-

Organic Solvent Solubility: The compound is expected to be readily soluble in common polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane (DCM).

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., water, Phosphate-Buffered Saline pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.

-

Quantification: Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is reported in units such as mg/mL or µM.

Caption: Workflow for Shake-Flask Solubility Assay.

Acid-Base Properties (pKa)

The compound has two potential basic centers: the nitrogen of the morpholine ring and the nitrogen of the pyridine ring. The pKa values associated with their conjugate acids are critical for predicting ionization state at physiological pH, which in turn affects solubility, permeability, and target binding.

-

Morpholine Nitrogen: The pKa of morpholine itself is approximately 8.5.[2] However, in this molecule, the nitrogen is directly attached to an electron-withdrawing pyridine ring. This will significantly decrease its basicity. The estimated pKa for the morpholinium conjugate acid is likely in the range of 4.5 - 5.5 .

-

Pyridine Nitrogen: The pKa of pyridine is ~5.2. The presence of the electron-donating morpholine group at the 2-position would be expected to increase its basicity, while the electron-withdrawing bromine at the 5-position would decrease it. These opposing effects make estimation difficult, but the pKa for the pyridinium conjugate acid is likely to be in the range of 3.0 - 4.5 .

Given these estimations, at physiological pH (~7.4), the compound will exist predominantly in its neutral, un-ionized form. Experimental determination via methods like potentiometric titration or UV-spectrophotometric titration is highly recommended for accurate values.[8]

Stability and Handling

-

Storage: Chemical suppliers recommend storing the compound at room temperature.[3][5] It should be kept in a tightly sealed container in a dry, well-ventilated area.

-

Safety: The compound is classified with GHS hazard statements indicating it is toxic if swallowed (H301/H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this material. All work should be conducted in a chemical fume hood.

Conclusion

This compound is a chemical scaffold with significant potential, whose utility is unlocked through a detailed understanding of its physicochemical properties. This guide has established its chemical identity, predicted its spectroscopic profile, and provided a framework for interpreting its solubility and acid-base characteristics. Crucially, by providing detailed, field-proven experimental protocols for determining melting point and aqueous solubility, this document empowers researchers to validate these properties in their own laboratories. This fusion of predictive analysis and practical methodology ensures that scientists can proceed with confidence in the synthesis, purification, and biological evaluation of novel compounds derived from this versatile intermediate.

References

- 1. This compound | 200064-11-5 [sigmaaldrich.com]

- 2. This compound | C9H11BrN2O | CID 10966724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(5-Bromopyrimidin-2-yl)morpholine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 432700050 [thermofisher.com]

- 6. acdlabs.com [acdlabs.com]

- 7. This compound | 200064-11-5 [chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. rsc.org [rsc.org]

- 10. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]

- 11. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 84539-22-2|4-(5-Bromopyrimidin-4-yl)morpholine|BLD Pharm [bldpharm.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 4-(5-Bromopyridin-2-yl)morpholine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Bromopyridin-2-yl)morpholine, a heterocyclic building block of significant interest in medicinal chemistry. The document delineates its chemical structure and nomenclature, offers a detailed synthetic protocol with mechanistic insights, and presents a thorough guide to its structural characterization using modern analytical techniques. Furthermore, this guide explores the strategic importance of the this compound scaffold in the context of drug discovery, with a particular focus on its role in the development of kinase inhibitors. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of the Morpholine-Pyridine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its saturated, heterocyclic nature can improve aqueous solubility, metabolic stability, and overall oral bioavailability. When coupled with a substituted pyridine ring, as in this compound, the resulting molecule becomes a versatile building block for accessing a wide range of chemical space. The bromo-substituent on the pyridine ring provides a reactive handle for further functionalization through various cross-coupling reactions, making it an attractive starting material for the synthesis of complex molecular architectures.

This guide will serve as a detailed resource for understanding the fundamental chemistry and practical applications of this compound, empowering researchers to leverage this valuable synthon in their drug discovery programs.

Nomenclature and Chemical Structure

A clear and unambiguous understanding of a molecule's identity is paramount for effective scientific communication and reproducibility. This section details the systematic nomenclature and structural features of this compound.

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(5-bromo-2-pyridinyl)morpholine .[3]

It is also known by several synonyms, including:

-

5-Bromo-2-(morpholin-4-yl)pyridine[3]

-

N-(5-Bromopyridin-2-yl)morpholine[4]

-

5-bromo-2-(morpholine-1-yl)pyridine[3]

Chemical Structure and Key Properties

The chemical structure of this compound consists of a morpholine ring attached to the 2-position of a pyridine ring, which is in turn substituted with a bromine atom at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 200064-11-5 | [3][4][6] |

| Molecular Formula | C₉H₁₁BrN₂O | [3][4] |

| Molecular Weight | 243.10 g/mol | [3][4] |

| Appearance | White to light yellow powder | [7] |

| Purity | ≥97% | [7] |

| Storage | Store at room temperature | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This section provides a detailed, step-by-step experimental protocol based on established methodologies for analogous compounds.[8]

Reaction Scheme

The overall transformation involves the displacement of a suitable leaving group, typically a halide, from the 2-position of the 5-bromopyridine ring by the secondary amine of morpholine.

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from a reliable method for the synthesis of a closely related isomer, 4-(4-Bromopyridin-2-yl)morpholine, and is expected to provide the target compound in good yield.[8]

Materials:

-

5-Bromo-2-fluoropyridine

-

Morpholine

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Cyclohexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a sealable reaction vial, add 5-bromo-2-fluoropyridine (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

To the solution, add morpholine (1.2 eq) followed by cesium carbonate (2.0 eq) at room temperature.

-

Seal the vial and stir the reaction mixture at 100 °C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Partition the reaction mixture between water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid.

Mechanistic Rationale and Experimental Choices

-

Choice of Starting Material: 5-Bromo-2-fluoropyridine is an excellent substrate for this reaction. The fluorine atom at the 2-position is a good leaving group for SNAAr reactions, activated by the electron-withdrawing nature of the pyridine nitrogen.

-

Role of the Base: Cesium carbonate is a moderately strong base that is effective in scavenging the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. Its high solubility in DMF facilitates the reaction.

-

Solvent Selection: DMF is a polar aprotic solvent that is well-suited for SNAAr reactions. It effectively solvates the ions involved in the reaction and can withstand the elevated temperatures required.

-

Purification Strategy: Column chromatography is a standard and effective method for purifying the product from any unreacted starting materials and byproducts. The choice of a gradient elution allows for efficient separation.

Structural Elucidation and Characterization

The unambiguous confirmation of the structure and purity of the synthesized this compound is crucial. This section outlines the expected analytical data based on the compound's structure and data from closely related analogues.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Morpholine Protons: Two multiplets in the aliphatic region (approx. δ 3.4-3.8 ppm), each integrating to 4H, corresponding to the -N-CH₂- and -O-CH₂- protons. |

| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the bromine (C5) will be significantly shielded compared to the others. Morpholine Carbons: Two signals in the aliphatic region (approx. δ 45-70 ppm), corresponding to the -N-CH₂- and -O-CH₂- carbons. |

| Mass Spec. | (ESI+) : Expected [M+H]⁺ peaks at m/z 243.0 and 245.0 with an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| FT-IR | Characteristic peaks for C-H (aromatic and aliphatic), C=N, C=C, and C-O stretching vibrations. |

Analytical Workflow

Caption: Analytical workflow for structural characterization.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further elaboration of the molecule, primarily through metal-catalyzed cross-coupling reactions.

A Key Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, most notably cancer. As such, kinase inhibitors are a major focus of modern drug discovery.[9][10][11] The 2-aminopyridine moiety is a well-established pharmacophore in many kinase inhibitors. This compound can serve as a precursor to such structures.

The bromine atom can be readily converted to other functional groups or used as a point of attachment for other molecular fragments via reactions such as the Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyridine core.

Caption: Synthetic utility in kinase inhibitor development.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple avenues for further chemical modification. The morpholine moiety imparts favorable pharmacokinetic properties, while the bromo-substituted pyridine ring serves as a versatile handle for the construction of diverse molecular libraries. This guide has provided a comprehensive overview of its nomenclature, synthesis, characterization, and applications, with the aim of facilitating its effective use in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H11BrN2O | CID 10966724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. 4-(5-Bromopyrimidin-2-yl)morpholine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-(4-Bromopyridin-2-yl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

- 11. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

spectral data interpretation for 5-bromo-2-(morpholin-4-yl)pyridine

An In-Depth Technical Guide to the Spectral Interpretation of 5-bromo-2-(morpholin-4-yl)pyridine

This technical guide provides a comprehensive analysis of the spectral data for 5-bromo-2-(morpholin-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The unambiguous determination of its molecular structure is paramount for researchers and drug development professionals. This document synthesizes data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering a field-proven approach to interpretation. The causality behind spectral assignments is explained to provide a deeper understanding beyond mere data reporting, ensuring a self-validating system for structural elucidation.

Molecular Structure and Atom Numbering

The foundational step in any spectral interpretation is a clear understanding of the molecule's structure. The compound consists of a pyridine ring substituted at the C2 position with a morpholine ring via its nitrogen atom, and at the C5 position with a bromine atom. For clarity in the following spectral assignments, the atoms are numbered as shown below.

Caption: Numbering scheme for 5-bromo-2-(morpholin-4-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework of a molecule.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the structure.[1]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-bromo-2-(morpholin-4-yl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of ¹³C, more scans (~1024 or more) are required.[2] Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is logically divided into two regions: the downfield aromatic region corresponding to the pyridine ring protons, and the upfield aliphatic region for the morpholine ring protons.

-

Aromatic Region (δ 6.5-8.5 ppm): The substituted pyridine ring gives rise to three distinct signals.

-

H6: This proton is ortho to the electron-donating morpholino group and will appear as a doublet. Its proximity to the pyridine nitrogen deshields it, placing it furthest downfield in this group.

-

H4: This proton is meta to both the bromine and the morpholino group. It will appear as a doublet of doublets due to coupling with both H3 and H6.

-

H3: This proton is ortho to the bromine atom and meta to the morpholino group. It is expected to be the most upfield of the aromatic protons and will appear as a doublet.

-

-

Aliphatic Region (δ 3.0-4.0 ppm): The morpholine ring protons typically appear as two distinct multiplets, each integrating to 4H.[1]

-

H2'/H6' (protons adjacent to Oxygen): These protons are deshielded by the highly electronegative oxygen atom and therefore resonate at a lower field (higher ppm value).[1][3]

-

H3'/H5' (protons adjacent to Nitrogen): These protons are adjacent to the less electronegative nitrogen atom and appear at a higher field (lower ppm value) compared to H2'/H6'.[1]

-

The multiplet shapes often appear as apparent triplets. This is a characteristic feature of morpholine rings in a fixed chair conformation, where the protons are predominantly in a 'gauche' arrangement.[4][5]

-

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H6 | ~8.1 - 8.3 | d | ~2.5 Hz (⁴J) | 1H |

| H4 | ~7.5 - 7.7 | dd | ~9.0 Hz (³J), ~2.5 Hz (⁴J) | 1H |

| H3 | ~6.6 - 6.8 | d | ~9.0 Hz (³J) | 1H |

| H2', H6' (-O-CH₂ -) | ~3.8 - 3.9 | m (app t) | ~4-5 Hz | 4H |

| H3', H5' (-N-CH₂ -) | ~3.4 - 3.5 | m (app t) | ~4-5 Hz | 4H |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[2]

-

Pyridine Carbons (δ 100-165 ppm): Five signals are expected for the pyridine ring.

-

C2: Attached to the electron-donating amino group of the morpholine, this carbon is significantly deshielded and appears furthest downfield.

-

C6: This carbon is adjacent to the ring nitrogen and is also significantly deshielded.[2]

-

C4: Appears at an intermediate chemical shift.

-

C3: This carbon is shielded by the para-donating effect of the morpholino group.

-

C5: The carbon bearing the bromine atom. Its chemical shift is influenced by the heavy atom effect and electronegativity, typically appearing significantly upfield compared to an unsubstituted carbon at that position.

-

-

Morpholine Carbons (δ 40-70 ppm): Due to the C₂ symmetry of the morpholine ring, two signals are expected.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~160 - 162 |

| C6 | ~148 - 150 |

| C4 | ~140 - 142 |

| C3 | ~108 - 110 |

| C5 | ~105 - 107 |

| C2', C6' (-O-C H₂-) | ~66 - 67 |

| C3', C5' (-N-C H₂-) | ~44 - 45 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, along with structural information derived from its fragmentation patterns.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition: Introduce the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap). Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The molecular formula is C₁₁H₁₄BrN₃O. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion. Two peaks of roughly equal intensity will be observed:

-

[M+H]⁺: at m/z corresponding to the molecule containing ⁷⁹Br. (Calculated: 284.0453)

-

[M+2+H]⁺: at m/z corresponding to the molecule containing ⁸¹Br, two mass units higher. (Calculated: 286.0432) This distinctive "doublet" peak is a definitive indicator of the presence of a single bromine atom in the molecule.

-

-

Key Fragmentation Pathways: Collision-induced dissociation (CID) of the parent ion reveals characteristic fragments. A primary fragmentation route involves the cleavage of the morpholine ring, a common pathway for N-aryl morpholines.[6]

Caption: Plausible ESI-MS fragmentation pathways.

Table 3: Predicted Key MS Fragments

| m/z (⁷⁹Br/⁸¹Br) | Identity | Description |

|---|---|---|

| 284/286 | [M+H]⁺ | Protonated molecular ion |

| 240/242 | [M+H - C₂H₄O]⁺ | Loss of ethylene oxide from the morpholine ring |

| 198/200 | [M+H - C₄H₈NO]⁺ | Cleavage of the C-N bond, loss of the morpholine moiety |

| 172/174 | [C₅H₃BrN]⁺ | 2-amino-5-bromopyridine fragment |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Interpretation of IR Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the bonds within the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine) | Indicates the presence of the aromatic ring.[7] |

| 2980 - 2800 | C-H stretch | Aliphatic (Morpholine) | Confirms the saturated hydrocarbon portions of the morpholine ring.[8] |

| ~1600, ~1570, ~1470 | C=C, C=N stretch | Aromatic Ring | Characteristic skeletal vibrations of the pyridine ring. |

| ~1250 | C-N stretch | Aryl-N (Pyridine-Morpholine) | Vibration of the bond connecting the two ring systems. |

| ~1115 | C-O-C stretch | Ether (Morpholine) | A strong, characteristic band for the ether linkage in the morpholine ring.[8][9] |

| Below 700 | C-Br stretch | Aryl-Br | Confirms the presence of the carbon-bromine bond. |

Integrated Spectral Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The molecular weight and bromine presence confirmed by the MS isotopic pattern ([M+H]⁺ at m/z 284/286) provide the molecular formula. ¹H and ¹³C NMR then confirm the precise connectivity, detailing the 2,5-disubstitution pattern on the pyridine ring and the structure of the morpholine substituent. Finally, IR spectroscopy validates the presence of the key functional groups—aromatic ring, aliphatic morpholine, C-O-C ether linkage, and C-Br bond—predicted by the structure. Together, these techniques provide an unambiguous, self-validating confirmation of the chemical structure of 5-bromo-2-(morpholin-4-yl)pyridine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. acdlabs.com [acdlabs.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 8. researchgate.net [researchgate.net]

- 9. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

solubility profile of 4-(5-Bromopyridin-2-yl)morpholine in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(5-Bromopyridin-2-yl)morpholine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Understanding the solubility of this compound is a critical first step in its application, directly impacting formulation, bioavailability, and in-vitro assay design.[2][3] This document moves beyond a simple data sheet to provide the foundational chemical principles, predictive analyses, and robust experimental protocols necessary for researchers and drug development professionals.

Compound Overview and Physicochemical Properties

This compound is a substituted pyridine derivative. Its structure features a polar morpholine ring, which can act as a hydrogen bond acceptor, and a bromopyridine ring, which contributes to its aromatic character and moderate lipophilicity.

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| CAS Number | 200064-11-5 | [4][5][6] |

| Molecular Formula | C₉H₁₁BrN₂O | [4][5][6] |

| Molecular Weight | 243.10 g/mol | [4][5] |

| Appearance | Solid (typically beige) | [7] |

| Computed LogP | 1.68 | [8] |

| Topological Polar Surface Area (TPSA) | 25.36 Ų |[8] |

The molecule's structure, with both polar (morpholine oxygen and pyridine nitrogen) and non-polar (bromophenyl group) regions, suggests a nuanced solubility profile, which we will explore in detail.

The Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering intermolecular forces.[9]

-

Polarity: Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[10] This is because the energy gained from solvent-solute interactions must overcome the energy required to break apart the solute-solute and solvent-solvent interactions.[11]

-

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on both the solute and solvent can dramatically increase solubility.[11] this compound has hydrogen bond acceptors (the nitrogen and oxygen atoms of the morpholine ring and the pyridine nitrogen), making it more soluble in protic solvents that can donate hydrogen bonds.

-

Molecular Size and Structure: Larger molecules can be more difficult to solvate, as this requires creating a larger cavity in the solvent structure.[9][10]

Based on these principles, we can predict the solubility of this compound across a range of common laboratory solvents.

Predicted Solubility Profile in Common Lab Solvents

The following table provides a predicted solubility profile. These predictions are based on the chemical structure and the known properties of the solvents. Experimental verification is essential and a protocol for this is provided in the subsequent section.

| Solvent | Formula | Type | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | 80.1 | Slightly Soluble to Insoluble | While the morpholine moiety offers some polarity, the bromopyridine ring is hydrophobic. The molecule as a whole is not expected to be highly water-soluble. |

| Methanol | CH₃OH | Polar Protic | 32.7 | Soluble | A polar protic solvent capable of hydrogen bonding with the heteroatoms of the solute. |

| Ethanol | C₂H₅OH | Polar Protic | 24.6 | Soluble | Similar to methanol, its polarity and hydrogen bonding ability should effectively solvate the compound.[12] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 47 | Highly Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.[12] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 38.25 | Highly Soluble | Another highly polar aprotic solvent that should readily dissolve the compound.[12] |

| Acetonitrile | C₂H₃N | Polar Aprotic | 36.64 | Soluble | A polar aprotic solvent that should be effective.[12] |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | 9.08 | Soluble | Its ability to dissolve moderately polar organic compounds should make it a suitable solvent. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | 6.0 | Sparingly Soluble | May be a borderline solvent; solubility will depend on the concentration. |

| Hexanes / Heptane | C₆H₁₄ / C₇H₁₆ | Non-polar | ~2.0 | Insoluble | These non-polar aliphatic hydrocarbons will not effectively solvate the polar regions of the molecule.[12] |

| Toluene | C₇H₈ | Non-polar | 2.38 | Slightly Soluble | The aromatic nature of toluene may provide some interaction with the bromopyridine ring, but overall solubility is expected to be low. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[11][13] It is accurate and reliable, though time-consuming. This protocol provides a self-validating system for generating trustworthy solubility data.

Workflow for Equilibrium Solubility Determination

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. rheolution.com [rheolution.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. This compound | C9H11BrN2O | CID 10966724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

The Emerging Therapeutic Potential of Bromopyridine Morpholine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the bromopyridine and morpholine moieties into a singular molecular scaffold has given rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of the biological activities associated with these hybrid structures, with a particular focus on their anticancer, neuroprotective, and antimicrobial potential. By elucidating the underlying mechanisms of action, detailing robust experimental protocols, and providing insights into structure-activity relationships, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." Both the pyridine ring and the morpholine heterocycle independently fall into this esteemed category. The pyridine nucleus, a six-membered aromatic ring containing a nitrogen atom, is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions, as well as its metabolic stability.[1] The introduction of a bromine atom onto the pyridine ring can further enhance biological activity by increasing lipophilicity and providing a handle for further synthetic modification.

The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is frequently incorporated into drug candidates to improve their pharmacokinetic properties.[2][3] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point with biological targets.[4][5]

The strategic combination of these two scaffolds into a bromopyridine morpholine conjugate creates a molecular architecture with a unique constellation of physicochemical and pharmacological properties. This guide delves into the compelling biological activities that have emerged from this synergistic union.

Anticancer Activity: Targeting Key Oncogenic Pathways

The most extensively documented therapeutic potential of bromopyridine morpholine scaffolds lies in the realm of oncology. A growing body of evidence suggests that these compounds can exert potent cytotoxic effects against a range of cancer cell lines, often through the modulation of critical cell signaling pathways.[4][6]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A significant body of research points towards the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway as a primary target for many anticancer compounds, including those with a morpholine-containing pyridine or pyrimidine core.[6][7] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8][9]

The morpholine moiety in these scaffolds often plays a crucial role in binding to the ATP-binding pocket of PI3K, forming key hydrogen bonds with the hinge region of the kinase.[3] The bromopyridine component can contribute to the overall binding affinity and selectivity of the compound.

Below is a conceptual diagram of the PI3K/Akt/mTOR signaling pathway, highlighting the points of inhibition by bromopyridine morpholine scaffolds.

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by bromopyridine morpholine scaffolds.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several bromopyridine morpholine derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-morpholino-4-anilinoquinoline derivative 3d | HepG2 (Liver) | 8.50 | [10] |

| 2 | 2-morpholino-4-anilinoquinoline derivative 3c | HepG2 (Liver) | 11.42 | [10] |

| 3 | 2-morpholino-4-anilinoquinoline derivative 3e | HepG2 (Liver) | 12.76 | [10] |

| 4 | 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d | A549 (Lung) | 6.02 | [11] |

| 5 | 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d | PC-3 (Prostate) | 10.27 | [11] |

| 6 | 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d | MCF-7 (Breast) | 7.35 | [11] |

| 7 | 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 8d | HepG2 (Liver) | 8.19 | [11] |

Note: The structures for the compounds in the table can be found in the corresponding references.

Experimental Protocols for Anticancer Activity Evaluation

A general procedure for the synthesis of 2-bromo-6-morpholinopyridine involves the nucleophilic aromatic substitution of a di-brominated pyridine with morpholine.

Protocol: Synthesis of 2-Bromo-6-morpholinopyridine

-

To a solution of 2,6-dibromopyridine (1.0 eq) in an appropriate solvent (e.g., DMSO), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 180°C and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-6-morpholinopyridine.

Caption: A generalized workflow for the synthesis of a bromopyridine morpholine scaffold.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the bromopyridine morpholine compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

To determine if the observed cytotoxicity is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be performed.[12][13][14][15]

Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Treat cells with the bromopyridine morpholine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution and incubate for 15 minutes at room temperature in the dark.[12][13][14][15]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Neuroprotective Potential: A Frontier for Exploration

While less explored than their anticancer properties, bromopyridine morpholine scaffolds hold promise for the treatment of neurodegenerative diseases. The morpholine moiety is known to be present in compounds with neuroprotective effects, and its ability to improve blood-brain barrier penetration is a significant advantage in developing CNS-active drugs.[16][17] The bromopyridine component can be tailored to interact with specific targets within the central nervous system.

Further research is warranted to explore the potential of these scaffolds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Key areas of investigation should include their ability to inhibit enzymes like acetylcholinesterase or monoamine oxidase, and their capacity to mitigate oxidative stress and neuroinflammation.[14][16]

Antimicrobial Activity: A Renewed Arsenal Against Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The development of novel antimicrobial agents is a critical priority. Both pyridine and morpholine derivatives have independently demonstrated antimicrobial activity.[18][19] The combination of these two scaffolds in bromopyridine morpholine conjugates offers a promising avenue for the discovery of new antibacterial and antifungal agents.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |

| 8 | N-(4-Bromobenzylidene)-2-[6-(morpholin-4-yl)pyridin-3-ylamino]acetohydrazide | M. smegmatis | 15.6 | [20] |

| 9 | A morpholine derivative | C. albicans | >500 | [20] |

| 10 | A morpholine derivative | S. cerevisiae | >500 | [20] |

Note: The structures for the compounds in the table can be found in the corresponding references.

Experimental Protocol for Antimicrobial Susceptibility Testing

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the bromopyridine morpholine compounds in a 96-well microtiter plate.[11][21][22][23][24]

-

Inoculation: Inoculate each well with the microbial suspension.[11][21][22][23][24]

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[11][21][22][23][24]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][21][22][23][24]

Conclusion and Future Directions

The amalgamation of the bromopyridine and morpholine scaffolds has yielded a class of compounds with significant and diverse biological activities. The compelling anticancer potential, particularly through the inhibition of the PI3K/Akt/mTOR pathway, has been the most extensively studied area. However, the nascent evidence for their neuroprotective and antimicrobial activities suggests that the full therapeutic scope of these scaffolds is yet to be realized.

Future research efforts should focus on:

-

Expansion of the Chemical Space: Synthesis of a wider array of bromopyridine morpholine analogues to further probe structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds in different disease contexts.

-

Exploration of Neuroprotective and Antimicrobial Applications: Systematic evaluation of these scaffolds in relevant in vitro and in vivo models of neurodegenerative and infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the drug-like properties and safety profiles of lead compounds to facilitate their translation into clinical candidates.

The versatile and tunable nature of the bromopyridine morpholine scaffold, coupled with its demonstrated biological potential, positions it as a highly promising platform for the discovery and development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. bosterbio.com [bosterbio.com]

- 16. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 23. rr-asia.woah.org [rr-asia.woah.org]

- 24. bio-protocol.org [bio-protocol.org]

The Morpholine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Unassuming Heterocycle with Profound Impact

In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, few possess the versatility and proven track record of the morpholine moiety. This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, has emerged as a "privileged scaffold". The term, coined by Evans in 1988, refers to molecular frameworks capable of binding to multiple biological targets with high affinity. The prevalence of the morpholine ring in numerous FDA-approved drugs is a testament to its ability to impart favorable physicochemical, pharmacokinetic, and pharmacodynamic properties to bioactive molecules.

This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive technical overview of the morpholine moiety. We will delve into its fundamental physicochemical properties, explore common synthetic strategies, and analyze its role in enhancing the "drug-likeness" of therapeutic agents. Through an examination of key examples and detailed experimental protocols, this document will illuminate the causal relationships behind the widespread success of morpholine in medicinal chemistry.

The Physicochemical Appeal of Morpholine: A Tale of Two Heteroatoms

The unique arrangement of oxygen and nitrogen atoms within the morpholine ring bestows upon it a desirable balance of properties that are highly sought after in drug design.

-

Modulated Basicity: The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen atom compared to its carbocyclic counterpart, piperidine. This seemingly subtle electronic effect has profound implications. A lower pKa (typically around 8.4-8.7 for N-substituted morpholines) can be advantageous for several reasons. It can reduce off-target effects associated with strong basicity, such as hERG channel inhibition, and can lead to more favorable absorption and distribution profiles by influencing the ionization state of the molecule at physiological pH.

-

Enhanced Aqueous Solubility: The ether oxygen of the morpholine ring is a potent hydrogen bond acceptor, which can significantly improve the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability and formulation development. The ability of morpholine to enhance solubility without dramatically increasing lipophilicity is a key advantage over purely aliphatic cyclic amines.

-

Metabolic Stability: The morpholine ring is generally considered to be more metabolically stable than the piperidine ring. The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. While not metabolically inert, the primary metabolic pathways often involve N-dealkylation or oxidation at positions distal to the morpholine ring, preserving the core scaffold.

-

Conformational Flexibility: The chair-like conformation of the morpholine ring provides a degree of flexibility, allowing it to adapt to the steric requirements of various biological targets. This conformational adaptability, coupled with its ability to present substituents in well-defined spatial orientations, makes it an excellent scaffold for structure-activity relationship (SAR) studies.

A Comparative Look at Common Saturated Heterocycles

To fully appreciate the unique attributes of the morpholine moiety, a comparison with other commonly used six-membered saturated heterocycles is instructive.

| Heterocycle | Structure | Approximate pKa of Conjugate Acid | Lipophilicity (clogP of unsubstituted ring) | Key Features in Drug Design |

| Morpholine | O(CC)CC(N)C1 | 8.4 | -0.87 | Moderate basicity, good aqueous solubility, metabolic stability, hydrogen bond acceptor. |

| Piperidine | C1CCNCC1 | 11.2 | 0.84 | Strong basicity, higher lipophilicity, potential for hERG liability, metabolically susceptible to oxidation. |

| Piperazine | C1CNCCN1 | 9.8 (pKa1), 5.6 (pKa2) | -1.13 | Two sites for substitution, good aqueous solubility, can be a metabolic hotspot. |

Data compiled from various sources.

The Morpholine Moiety as a Privileged Scaffold in Approved Drugs

The strategic incorporation of the morpholine ring has been instrumental in the development of a wide range of successful therapeutic agents across diverse disease areas. An analysis of U.S. FDA-approved small-molecule drugs between 2012 and 2023 revealed that 14 contained a morpholine ring system, with 50% of these being anticancer agents.

Here, we examine a few prominent examples:

-

Linezolid (Zyvox): An oxazolidinone antibiotic, linezolid is a critical tool in the fight against resistant Gram-positive bacterial infections. The morpholine moiety in linezolid is crucial for its pharmacokinetic profile, contributing to its good oral bioavailability and favorable tissue distribution.

-

Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The morpholine group in gefitinib enhances its solubility and is a key contributor to its overall pharmacokinetic properties, allowing for once-daily oral dosing.

-

Reboxetine (Edronax): A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant. The morpholine ring in reboxetine is integral to its pharmacophore, and its physicochemical properties contribute to its ability to cross the blood-brain barrier.

-

Aprepitant (Emend): A neurokinin 1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The morpholine substituent in aprepitant is a key structural feature that contributes to its high affinity and selectivity for the NK1 receptor.

Pharmacokinetic Snapshot of Selected Morpholine-Containing Drugs

| Drug | Therapeutic Class | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (h) | Major Metabolic Enzymes |

| Linezolid | Antibiotic | ~100 | ~31 | 4-6 | Non-enzymatic oxidation |

| Gefitinib | Anticancer | ~60 | ~90 | ~48 | CYP3A4, CYP2D6 |

| Reboxetine | Antidepressant | >60 | 97-98 | 12-13 | CYP3A4 |

| Aprepitant | Antiemetic | ~60-65 | >95 | 9-13 | CYP3A4, CYP2C19 |

Data compiled from multiple sources, including.

Synthetic Strategies for Incorporating the Morpholine Moiety

The facile synthesis of morpholine and its derivatives is a significant factor contributing to its widespread use in medicinal chemistry. A variety of robust and scalable methods are available to introduce this valuable scaffold.

N-Alkylation of Morpholine: A Workhorse Reaction